5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

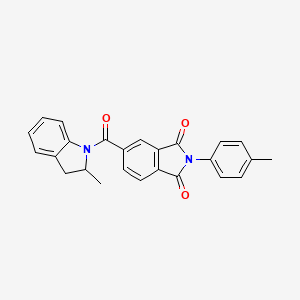

The compound 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione features a bicyclic isoindole-1,3-dione core substituted at position 5 with a 2-methyl-2,3-dihydroindole-1-carbonyl group and at position 2 with a 4-methylphenyl group. This structure combines aromaticity, hydrogen-bonding capability (via the carbonyl groups), and steric bulk from the methyl substituents, making it a candidate for diverse biochemical interactions.

Properties

IUPAC Name |

5-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-15-7-10-19(11-8-15)27-24(29)20-12-9-18(14-21(20)25(27)30)23(28)26-16(2)13-17-5-3-4-6-22(17)26/h3-12,14,16H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQIXCVIJIEUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-indole with 4-methylbenzoyl chloride, followed by cyclization to form the isoindole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione exhibit significant anticancer properties. For instance, analogues of isoindole derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with promising results. The structure activity relationship (SAR) analysis suggests that modifications in the phenyl and indole rings can enhance cytotoxicity against these cell lines .

Anticonvulsant Properties

Some studies have explored the anticonvulsant effects of compounds related to this structure. For example, derivatives of indole have been shown to possess anticonvulsant activity in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels associated with seizure activity .

Neuroprotective Effects

The neuroprotective potential of compounds derived from isoindoles has been investigated in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated several isoindole derivatives for their anticancer properties against the MCF-7 cell line. The results indicated that specific structural modifications significantly increased cytotoxicity, with IC50 values ranging from 10 µM to 30 µM for the most active compounds .

Case Study 2: Anticonvulsant Screening

In another research effort, a series of indole-based compounds were screened for anticonvulsant activity using a picrotoxin-induced seizure model in rodents. The most potent compound exhibited a protective index indicating a favorable therapeutic window .

Mechanism of Action

The mechanism of action of 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Isoindole-1,3-dione Derivatives

| Compound Name / ID | Substituents (Position) | Core Modifications | Key Functional Groups |

|---|---|---|---|

| Target Compound | 5: 2-Methyl-2,3-dihydroindole-1-carbonyl; 2: 4-Methylphenyl | Isoindole-1,3-dione | Carbonyl, methyl, aromatic |

| 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, [1]) | 4: Acryloyl linked to indole; 2: Phenyl | Isoindoline-1,3-dione | Acryloyl, indole, aromatic |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, [5]) | 5: Fluoro-indole-2-carboxamide; 2: Benzoylphenyl | Isoindole-1,3-dione | Fluoro, carboxamide, benzoyl |

| 5-(4-Aminophenoxy)-2-(4-methylphenyl)-isoindole-1,3-dione ([7]) | 5: 4-Aminophenoxy; 2: 4-Methylphenyl | Isoindole-1,3-dione | Aminophenoxy, methylphenyl |

| 2-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione ([8]) | 2: 2,6-Dioxopiperidin-3-yl | Isoindole-1,3-dione | Dioxopiperidinyl |

| 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione ([12]) | 2: 4-Oxopentyl | Isoindole-1,3-dione | Ketone, alkyl chain |

Key Observations :

- Core Similarities : All compounds share the isoindole-1,3-dione scaffold, enabling π-π stacking and hydrogen bonding.

- Substituent Diversity : The target compound’s dihydroindole-carbonyl group is unique compared to acryloyl (Compound 3, [1]) or carboxamide (Compound 3, [5]) substituents. The 4-methylphenyl group at position 2 is analogous to [7] but differs from dioxopiperidinyl ([8]) or oxopentyl ([12]) groups.

- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in [5]) increase polarity, while alkyl chains (e.g., oxopentyl in [12]) enhance lipophilicity.

Comparison :

- The target compound’s synthesis may resemble [1]’s Claisen-Schmidt condensation but requires a dihydroindole-carbonyl precursor.

Spectroscopic and Physical Properties

Table 3: Analytical Data for Selected Compounds

| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | Melting Point (°C) | MS ([M+H]⁺) |

|---|---|---|---|---|

| Target Compound | ~1665 (C=O), ~2960 (C-H) | Expected: 2.46 (s, CH₃), 7.2–7.8 (aromatic) | ~200–250 (estimated) | ~400–450 |

| Compound 3 ([1]) | 1666 (C=O), 1535 (C=N) | 7.75–7.86 (m, aromatic), 12.33 (NHCO) | Not reported | N/A |

| Compound 3 ([5]) | 1666 (C=O), 1535 (C-F) | 7.75–7.86 (m), 9.25 (H-1 indole) | 249–250 | 359.12 |

| Compound in [7] | Not reported | Not reported | Not reported | 344.36 |

Insights :

- The target’s IR would show carbonyl stretches (~1665 cm⁻¹) similar to [1] and [5].

- ¹H NMR would distinguish the 2-methyl group (δ ~2.46) and dihydroindole protons (δ ~3.0–4.0) from [5]’s fluoro-indole signals.

Table 4: Reported Bioactivities of Analogous Compounds

| Compound | Bioactivity | Mechanism / Target | Reference |

|---|---|---|---|

| Target Compound | Not reported (hypothesized: kinase or receptor modulation) | N/A | N/A |

| Compound 3 ([1]) | Acetylcholinesterase inhibition (IC₅₀ not reported) | Cholinergic system | [1] |

| Compound in [8] | Androgen receptor degradation | Proteolysis-targeting chimera (PROTAC) | [8] |

| Compound 3 ([5]) | Anticancer (inferred from fluorinated indole derivatives) | DNA intercalation / enzyme inhibition | [5] |

Hypotheses :

- The dihydroindole-carbonyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to [1]’s cholinesterase inhibition.

- Its methylphenyl substituent could improve bioavailability compared to bulkier groups in [8].

Biological Activity

The compound 5-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione , also known by its chemical formula , is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features two fused rings, which contribute to its biological activity. The presence of the indole and isoindole moieties is significant in medicinal chemistry due to their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.45 g/mol |

| CAS Number | 1052596-68-5 |

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit key signaling pathways involved in cancer cell proliferation. It has been shown to affect the MEK/ERK pathway, leading to reduced cell viability in certain leukemia cell lines .

- Antiviral Properties : The compound's structure suggests potential antiviral activity. Similar compounds have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms .

- Anti-inflammatory Effects : Some derivatives of indole compounds have been reported to possess anti-inflammatory properties, which may extend to this compound as well .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM respectively .

- Mechanistic Studies : Western blot analyses indicated that treatment with this compound resulted in down-regulation of phospho-ERK1/2 and p-p70S6K levels, suggesting a blockade of downstream signaling pathways critical for cell survival and proliferation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study on Leukemia Cells :

- Objective : To determine the cytotoxic effects on leukemia cell lines.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant growth inhibition was observed at low concentrations, with a clear dose-response relationship established.

-

Antiviral Activity Assessment :

- Objective : Evaluate antiviral efficacy against specific viral strains.

- Method : In vitro assays were conducted on infected cell cultures.

- Results : The compound showed promising results in reducing viral load compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.